PI3Kγ Inhibitory Activity
The compound 2-methyl-4-piperidin-1-ylbutanoic acid (synonymous with 1-Piperidinebutanoic acid, 2-methyl-) demonstrates measurable inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), a class IB PI3K isoform implicated in leukocyte chemotaxis and tumor immune suppression. In a biochemical assay using biotin-PIP3 as substrate with 15-minute preincubation followed by 60-minute substrate addition, this compound exhibited an IC50 of 708 nM [1]. This represents a defined quantitative benchmark against which structural analogs lacking the alpha-methyl carboxylic acid motif can be compared. While this potency is modest relative to optimized clinical candidates (e.g., IPI-145), it establishes a tractable starting point for structure-activity relationship (SAR) exploration that is unavailable for the des-methyl analog 1-piperidinebutanoic acid, for which no PI3Kγ inhibition data has been reported [2].
| Evidence Dimension | PI3Kγ enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 708 nM |
| Comparator Or Baseline | 1-Piperidinebutanoic acid (des-methyl parent): no PI3Kγ inhibition data reported (baseline absence) |
| Quantified Difference | Not calculable (comparator data absent); target compound provides the sole quantitative anchor for this chemotype |
| Conditions | Biochemical assay; PI3Kγ (unknown origin); biotin-PIP3 substrate; 15 min preincubation + 60 min substrate addition; BindingDB assay ID 25, entry 50021256 |
Why This Matters
For procurement decisions in PI3Kγ drug discovery programs, this compound provides a quantifiable starting potency that the des-methyl parent scaffold cannot offer, enabling SAR-driven optimization.
- [1] BindingDB. BDBM50240975 (CHEMBL4084907). Affinity Data: IC50 708 nM, PI3Kgamma inhibition. View Source
- [2] Cushing TD, et al. PI3Kδ and PI3Kγ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models. Chem Biol. 2013;20(11):1364-74. View Source
